2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of heterocyclic compounds. It contains a furan ring, a pyridazine ring, and a sulfanyl group, making it a unique and versatile molecule.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-4-6-13(7-5-12)18-16(21)11-23-17-9-8-14(19-20-17)15-3-2-10-22-15/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOCOYWQCYZCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322320 | |
| Record name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872723-27-8 | |
| Record name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a furan derivative and the pyridazine intermediate.
Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol reagent under mild conditions.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-methylphenyl acetic acid under acidic or basic conditions to form the acetamide group
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Halides, amines, and polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and antioxidant properties, making it a candidate for drug development targeting diseases related to inflammation and oxidative stress.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. The compound is believed to inhibit specific enzymes and signaling pathways that contribute to these conditions, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide: This compound has a similar structure but with a nitrophenyl group instead of a methylphenyl group.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another furan-containing compound with different pharmacological properties.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A compound with a pyridazine ring and different substituents, used in different chemical reactions.
Uniqueness
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to its specific combination of a furan ring, pyridazine ring, and sulfanyl group, which imparts distinct chemical and biological properties.
Biological Activity
Overview
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a combination of furan and pyridazine rings, linked through a sulfanyl group to an acetamide moiety, which may influence its interaction with biological targets.
- Molecular Formula : C17H15N3O2S
- Molecular Weight : Approximately 329.39 g/mol
- Structural Characteristics : The compound possesses a pyridazine ring fused with a furan ring, contributing to its unique chemical reactivity and biological profile.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of compounds with similar structures. For instance, derivatives containing the pyridazine and furan moieties have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is likely associated with the modulation of specific signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, including:
- Enzymatic Targets : By binding to active sites of enzymes, it may alter their activity.
- Receptor Interaction : The compound could modulate receptor-mediated pathways, influencing cellular responses.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of compounds similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.
Data Table of Biological Activity
Q & A
Q. Table 1: Typical Reaction Conditions for Core Assembly
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Furan attachment | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 60-75% | |
| Sulfanyl incorporation | K₂CO₃, thiourea, DMF, 120°C | 50-65% | |
| Amide formation | EDCI, HOBt, DCM, RT | 70-85% |
Advanced: How do intramolecular hydrogen bonds and aromatic stacking influence conformational stability?
Methodological Answer:
X-ray crystallography of analogous acetamide derivatives reveals:
- Hydrogen Bonding : Intramolecular N–H⋯N bonds between pyridazine and acetamide groups enforce a planar conformation, reducing rotational freedom. For example, in N-(4-chlorophenyl) analogs, such interactions result in dihedral angles of 42–67° between aromatic rings .
- Aromatic Stacking : The furan and pyridazine rings may adopt parallel-displaced stacking in solid state, stabilizing crystal packing. Computational studies (DFT) can quantify these interactions by analyzing π-π distances and orbital overlap .
- Impact on Solubility : Reduced conformational flexibility increases crystallinity, potentially lowering aqueous solubility. Mitigation strategies include introducing polar substituents on the phenyl ring .
Basic: Which spectroscopic techniques are critical for validating structural purity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry via pyridazine C3-S linkage (δ ~2.8 ppm for SCH₂) and furan protons (δ ~6.5–7.5 ppm). Aromatic splitting patterns distinguish para-substituted phenyl groups .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and absence of thiol (-SH) peaks (~2550 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.78 Å) and torsion angles to confirm spatial arrangement .
Advanced: How can computational modeling predict bioactivity against kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets in kinases. Prioritize targets with hydrophobic pockets (e.g., EGFR) due to the compound’s aromatic-rich structure .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Focus on sulfanyl group interactions with cysteine residues .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro IC₅₀ data from analogous pyridazine derivatives .
Q. Table 2: Predicted Physicochemical Properties
| Property | Value (Predicted) | Relevance to Bioactivity |
|---|---|---|
| logP | 3.2 ± 0.5 | Blood-brain barrier penetration |
| Polar Surface Area | 95 Ų | Solubility and absorption |
| H-bond Donors/Acceptors | 2/6 | Target binding affinity |
Basic: What are the challenges in optimizing reaction yields during scale-up?
Methodological Answer:
- Purification Issues : Column chromatography struggles with polar byproducts. Switch to recrystallization using ethanol/water mixtures for higher purity .
- Exothermic Reactions : Control temperature during thioether formation to prevent decomposition. Use flow chemistry for safer exotherm management .
- Catalyst Loading : Reduce Pd catalyst to <1 mol% via ligand optimization (e.g., XPhos) to lower costs .
Advanced: How does the 4-methylphenyl group modulate pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : The methyl group slows CYP450-mediated oxidation compared to unsubstituted phenyl, as shown in microsomal assays with rat liver S9 fractions .
- Plasma Protein Binding : Methyl substitution increases lipophilicity, enhancing albumin binding (predicted % binding: 89% vs. 82% for H-substituted analogs) .
- Toxicology : Methyl groups reduce reactive metabolite formation (e.g., quinone imines) in Ames test models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
